molecular formula C18H23N5O2 B12048223 8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 332904-90-2

8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12048223
CAS No.: 332904-90-2
M. Wt: 341.4 g/mol
InChI Key: GTOOEROJXKNVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Classification Within Xanthine Derivatives

The systematic IUPAC name 8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione delineates its molecular architecture with precision. Breaking down the nomenclature:

  • Purine-2,6-dione : The core structure is a purine ring system oxidized at positions 2 and 6, characteristic of xanthine derivatives.
  • 7-Butyl and 3-methyl : Alkyl substitutions at positions 7 (butyl chain) and 3 (methyl group) enhance lipophilicity and steric bulk.
  • 8-[Benzyl(methyl)amino] : A benzyl-methylamine group at position 8 introduces aromatic and tertiary amine functionalities, influencing electronic properties.

Structural Classification :
This compound belongs to the xanthine family, distinguished by the 2,6-dione configuration. Unlike simpler xanthines (e.g., caffeine, theophylline), its substitutions at positions 7 and 8 represent a hybrid structure merging classical purine motifs with modern synthetic modifications. The molecular formula C₁₈H₂₃N₅O₂ (molar mass: 341.41 g/mol) reflects these additions.

Comparative Structural Analysis :

Feature Xanthine (Base Structure) Target Compound
Core Purine-2,6-dione Purine-2,6-dione
Position 3 Substituent H Methyl
Position 7 Substituent H Butyl
Position 8 Substituent H Benzyl(methyl)amino
Molecular Formula C₅H₄N₄O₂ C₁₈H₂₃N₅O₂

This table highlights how strategic substitutions expand the parent xanthine framework, enabling tailored interactions with biological targets.

Historical Context of Purine-Based Compound Development

The evolution of purine chemistry began with Emil Fischer’s 1884 isolation and synthesis of purine, derived from uric acid. Early 20th-century work, such as Traube’s purine synthesis (1900), established methods for constructing the purine core from pyrimidine precursors. These foundational studies enabled the development of theophylline (1922) and caffeine analogs, which dominated mid-20th-century research due to their adenosine receptor modulation.

Key Milestones in Purine Derivative Development :

Era Advancement Significance
1884 Fischer’s purine synthesis First artificial purine synthesis
1900 Traube synthesis method Enabled modular purine derivatization
1960s Adenosine receptor discoveries Linked purines to neurotransmission
1990s Xanthine-based enzyme inhibitors Expanded therapeutic applications
2020s Complex N-substituted xanthines (e.g., target compound) Tailored pharmacokinetics and selectivity

The target compound emerged from 21st-century efforts to optimize xanthine derivatives for specific biochemical interactions. For example, replacing the 8-position hydrogen with a benzyl(methyl)amino group—a strategy informed by studies on MTHFD2 inhibitors—enhances binding affinity to allosteric enzyme sites. Concurrently, the 7-butyl group improves metabolic stability compared to shorter alkyl chains.

Synthetic Advancements :
Modern routes to such compounds often begin with 5,6-diaminouracil intermediates. For instance, condensation with carboxylic acids or aldehydes, followed by cyclization, allows precise substitution patterns. The target molecule’s synthesis likely involves:

  • Alkylation of 5,6-diaminouracil at position 3.
  • Sequential substitution at positions 7 and 8 via nucleophilic aromatic substitution.
  • Final purification via chromatography or recrystallization.

Properties

CAS No.

332904-90-2

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

8-[benzyl(methyl)amino]-7-butyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C18H23N5O2/c1-4-5-11-23-14-15(22(3)18(25)20-16(14)24)19-17(23)21(2)12-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3,(H,20,24,25)

InChI Key

GTOOEROJXKNVFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States

Preparation Methods

Bromination at C8 Position

The synthesis typically begins with 3-methylxanthine (1,3-dimethylxanthine) as the starting material. Bromination at the C8 position is achieved using bromine (Br2_2) in acetic acid (AcOH) with sodium acetate (NaOAc) as a base.
Procedure :

  • 3-Methylxanthine (5.3 g, 31.9 mmol) and NaOAc (5.23 g, 63.8 mmol) are suspended in glacial AcOH (80 mL).

  • Bromine (6.12 g, 38.3 mmol) is added dropwise at 65°C for 2 hours.

  • The product, 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, is isolated in 90% yield (7 g).

Critical Parameters :

  • Temperature control (65°C) prevents over-bromination.

  • Excess NaOAc neutralizes HBr, driving the reaction forward.

N7 Alkylation with sec-Butyl Groups

Introducing the sec-butyl group at N7 requires alkylation under basic conditions. Diisopropylethylamine (DIPEA) or N-ethyl-N-isopropylpropan-2-amine in dimethylformamide (DMF) facilitates this step.
Procedure :

  • 8-Bromo-3-methylxanthine (4.9 g, 20 mmol) and DIPEA (3.47 mL, 21 mmol) are dissolved in DMF (10 mL).

  • sec-Butyl bromide (1.9 mL, 21 mmol) is added, and the mixture is heated to 80°C for 4 hours.

  • The product, 8-bromo-7-sec-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, is obtained in 78% yield after purification.

Regioselectivity Considerations :

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at N7 over N9.

  • Steric hindrance from the sec-butyl group favors N7 alkylation.

N8 Amination with Benzyl(methyl)amine

The bromine atom at C8 is displaced via nucleophilic aromatic substitution (SNAr) using benzyl(methyl)amine. This step requires elevated temperatures and a polar solvent.
Procedure :

  • 8-Bromo-7-sec-butyl-3-methylxanthine (1.0 g, 3.1 mmol) and benzyl(methyl)amine (0.75 g, 6.2 mmol) are refluxed in acetonitrile (MeCN, 15 mL) for 12 hours.

  • The reaction is monitored by TLC; upon completion, the solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/methanol).

  • The title compound is isolated in 65–70% yield.

Optimization Insights :

  • Excess benzyl(methyl)amine (2 equiv.) ensures complete substitution.

  • Microwave-assisted synthesis at 150°C for 1 hour improves yields to 85%.

Alternative Pathways

One-Pot Alkylation-Amination

A streamlined approach combines N7 alkylation and N8 amination in a single pot, reducing purification steps.
Procedure :

  • 3-Methylxanthine (5.3 g, 31.9 mmol), sec-butyl bromide (3.8 mL, 63.8 mmol), and benzyl(methyl)amine (7.5 g, 63.8 mmol) are heated in DMF (20 mL) at 120°C for 24 hours.

  • The crude product is precipitated with ice water and recrystallized from ethanol to yield 55% pure compound.

Limitations :

  • Competing reactions at N1 and N3 may occur, requiring careful stoichiometric control.

Solid-Phase Synthesis

Recent advances employ resin-bound intermediates for high-throughput synthesis.
Procedure :

  • Wang resin is functionalized with 6-chloro-3-methylpurine-2,6-dione.

  • Sequential alkylation (sec-butyl bromide) and amination (benzyl(methyl)amine) are performed on the solid support.

  • Cleavage with trifluoroacetic acid (TFA) yields the target compound in 40–50% overall yield.

Advantages :

  • Facilitates rapid screening of analogues.

  • Minimizes solubility issues during purification.

Analytical Characterization

Key spectroscopic data for 8-[benzyl(methyl)amino]-7-sec-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione:

Technique Data
1^1H NMR (400 MHz, DMSO-d6d_6)δ 1.26 (t, 3H, CH3_3), 2.98 (s, 3H, NCH3_3), 3.31 (s, 3H, NCH3_3), 4.82 (s, 2H, CH2_2Ph), 7.32–7.45 (m, 5H, Ar-H).
13^{13}C NMR (101 MHz, DMSO-d6d_6)δ 27.8 (NCH3_3), 33.5 (NCH3_3), 52.1 (CH2_2Ph), 151.2 (C=O), 161.4 (C=O).
HRMS m/z 341.41 [M+H]+^+ (calculated for C18_{18}H23_{23}N5_5O2_2).

Challenges and Solutions

Regioselectivity in Alkylation

  • Problem : Competing N9 alkylation reduces yields.

  • Solution : Use bulky bases (e.g., DIPEA) to sterically hinder N9.

Purification Difficulties

  • Problem : Polar byproducts complicate isolation.

  • Solution : Sequential recrystallization from ethanol/water (3:1) enhances purity .

Chemical Reactions Analysis

Types of Reactions

8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Research indicates that 8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione exhibits significant biological activity, particularly as an enzyme inhibitor. Its structure allows it to mimic natural substrates, facilitating interactions with biological macromolecules such as enzymes and receptors. This characteristic positions it as a potential therapeutic agent in various fields, especially oncology.

Therapeutic Applications

The applications of this compound can be categorized into several key areas:

Oncology

Due to its ability to interfere with nucleic acid metabolism, this compound shows promise in cancer treatment. It may inhibit the growth of rapidly dividing cancer cells by disrupting their metabolic pathways.

Enzyme Inhibition

The compound acts as an inhibitor for various enzymes involved in nucleic acid synthesis and metabolism. This property is crucial for developing drugs targeting specific pathways in diseases such as cancer and viral infections.

Antiviral Activity

Preliminary studies suggest that compounds similar to 8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione may possess antiviral properties, making them candidates for further investigation in antiviral drug development.

Comparative Analysis with Related Compounds

The unique substitution pattern of this compound differentiates it from other purine analogs. Below is a comparative table highlighting structural features and potential applications of related compounds:

Compound NameStructural FeaturesUnique Aspects
7-Benzyl-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dioneBenzyl group at position 7Contains dimethylamino group at position 8
7-Benzyl-8-(2-diethylamino-ethylamino)-3-methyl-3,7-dihydro-purine-2,6-dioneEthanolamine substitutionPotentially different pharmacological profiles
8-Dimethylamino-3-methyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dioneMethyl-benzyl substitutionDifferent substituent at position 7

Case Studies and Research Findings

Several studies have explored the pharmacological properties of purine derivatives similar to 8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione:

  • Study on Enzyme Inhibition : A study demonstrated that purine derivatives could effectively inhibit specific enzymes involved in nucleic acid synthesis. The findings suggest that modifications in the substituents can enhance inhibitory activity and selectivity against target enzymes.
  • Anticancer Activity : Research has shown that certain purine analogs exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the inhibition of DNA synthesis and repair pathways critical for cancer cell proliferation.
  • Antiviral Potential : Investigations into the antiviral properties of purine derivatives have indicated that they can inhibit viral replication by targeting viral polymerases or other essential enzymes.

Mechanism of Action

The mechanism of action of 8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Xanthine Derivatives

Compound Name N3 Substituent N7 Substituent C8 Substituent Key Biological Activity Reference
Target Compound Methyl Butyl Benzyl(methyl)amino SLACK potassium channel inhibition
8-(Benzyl(methyl)amino)-3,7-dimethyl analog Methyl Methyl Benzyl(methyl)amino SLACK channel inhibition (IC₅₀ = 1.2 µM)
7-Benzyl-8-phenyl derivative Methyl Benzyl Phenyl Synthetic intermediate; no reported bioactivity
Linagliptin Methyl But-2-ynyl (3R)-Aminopiperidinyl DPP-4 inhibition (antidiabetic)
7-Butyl-8-(furan-2-ylmethyl) derivative Methyl Butyl Furan-2-ylmethylamino Unspecified anti-inflammatory potential
8-(Phenethylamino)-7-isopentyl derivative Methyl Isopentyl Phenethylamino Potential adenosine receptor modulation
8-Bromo-7-but-2-ynyl derivative Methyl But-2-ynyl Bromo Intermediate for further functionalization

Key Observations:

N7 Substituents: The butyl group in the target compound enhances lipophilicity compared to shorter chains (e.g., methyl in ) or rigid alkynyl groups (e.g., but-2-ynyl in Linagliptin ). This may improve membrane permeability but reduce aqueous solubility.

C8 Substituents: The benzyl(methyl)amino group in the target compound is critical for SLACK channel inhibition, as its removal or replacement (e.g., with bromo in ) abolishes activity . Aminopiperidinyl groups (e.g., in Linagliptin) confer selectivity for DPP-4 over adenosine receptors, highlighting the role of C8 in target specificity .

N3 Substituents :

  • Methyl at N3 is conserved across most analogs, suggesting minimal tolerance for bulkier groups without compromising activity.

Functional and Therapeutic Implications

  • SLACK Potassium Channel Inhibition : The target compound and its 3,7-dimethyl analog (Table 1) exhibit potent SLACK inhibition, with the latter showing slightly higher potency (IC₅₀ = 1.2 µM vs. 2.5 µM for the target compound). This suggests that N7-methyl may enhance binding affinity compared to N7-butyl .
  • Cardiovascular Activity: Derivatives with 8-alkylamino substituents (e.g., phenethylamino in ) demonstrate antiarrhythmic and hypotensive effects, likely via α-adrenoreceptor interactions. The target compound’s benzyl(methyl)amino group may similarly engage adrenergic pathways but requires validation .
  • Enzyme Inhibition: Linagliptin’s but-2-ynyl and aminopiperidinyl groups enable selective DPP-4 inhibition, contrasting with the target compound’s lack of reported enzyme inhibitory activity .

Biological Activity

8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 332904-92-4, is a purine derivative that has garnered interest due to its potential biological activities. This compound belongs to a class of molecules that exhibit a range of pharmacological properties, including anti-inflammatory and neuroprotective effects. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

PropertyValue
Molecular FormulaC18H23N5O2
Molar Mass341.41 g/mol
Density1.26 ± 0.1 g/cm³
pKa9 ± 0.70 (predicted)

The biological activity of 8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is primarily attributed to its interactions with various enzymes and receptors:

  • Monoamine Oxidase Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases. In vitro studies indicate that derivatives with similar structures exhibit IC50 values in the nanomolar range for MAO-B inhibition .
  • Phosphodiesterase Inhibition : It has been reported that related compounds demonstrate significant inhibitory activity against phosphodiesterases (PDEs), which are crucial in regulating cyclic nucleotide levels within cells. For instance, compounds with similar xanthine cores have shown IC50 values around 2–5 µM against PDE4B1 and PDE10A .
  • Antioxidant Activity : Some derivatives have been evaluated for their antioxidant properties using assays like DPPH, showing varying degrees of effectiveness compared to standard antioxidants such as quercetin .

Biological Assays and Efficacy

Several studies have assessed the biological efficacy of this compound and its analogs through various assays:

  • Anti-inflammatory Activity : The compound's analogs have demonstrated significant anti-inflammatory effects in models such as carrageenan-induced paw edema in rats. For instance, one study reported that certain derivatives showed ED50 values comparable to indomethacin .
  • Neuroprotective Effects : Research indicates that compounds with similar structures may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Case Studies

  • In Vitro Studies on Neurodegenerative Models : A study investigating the effects of xanthine–dopamine hybrids demonstrated that modifications at the N7-position significantly influenced MAO-B inhibition and antioxidant activity, suggesting that structural variations can enhance biological efficacy .
  • Animal Models for Anti-inflammatory Testing : In vivo experiments using rat models have shown that certain derivatives not only reduce inflammation but also modulate cytokine levels, indicating their potential for therapeutic application in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione?

The synthesis typically involves multi-step alkylation and functionalization of a purine core. A validated method includes:

  • Step 1: Alkylation of a purine derivative (e.g., 8-bromo-3-methylpurine-2,6-dione) with a butenylsulfanyl or benzyl(methyl)amine group under basic conditions (e.g., Na₂CO₃ in acetone or dichloromethane).
  • Step 2: Sequential introduction of the 7-butyl and 3-methyl substituents via nucleophilic substitution or coupling reactions. Critical parameters include reaction temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Pd for cross-coupling) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological approaches include:

  • Chromatography: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Spectroscopy: FTIR for functional group validation (e.g., C=O stretching at ~1650–1700 cm⁻¹, N-H at ~3300 cm⁻¹) and LC-MS for molecular weight confirmation (expected [M+H]⁺ = 397.52) .

Q. What solvents and storage conditions are optimal for this compound?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. Store at –20°C under inert gas (argon) to prevent oxidation or hydrolysis. Stability studies suggest a shelf life of >6 months under these conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl vs. cyclohexyl substituents) influence biological activity?

Comparative studies of analogs (e.g., 8-(cyclohexylamino)-7-isopentyl derivatives) reveal:

  • Benzyl groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility.
  • Methylamino vs. benzyl(methyl)amino substitutions alter binding kinetics to enzymes like phosphodiesterases (e.g., PDE5A), with benzyl(methyl)amino showing 3-fold higher affinity in vitro . SAR analysis should prioritize substituent steric effects and electronic properties (Hammett constants) .

Q. How can researchers resolve contradictions in reported biological data (e.g., enzyme inhibition vs. activation)?

Discrepancies often arise from:

  • Experimental conditions: pH (optimal range: 7.4–8.0), ionic strength, and co-solvents (e.g., DMSO ≤0.1% to avoid cytotoxicity).
  • Assay variability: Fluorescence-based vs. radiometric assays for enzyme activity may yield divergent IC₅₀ values. Standardization using positive controls (e.g., theophylline for PDE inhibition) and triplicate replicates is critical .

Q. What advanced analytical techniques are recommended for studying degradation pathways?

  • High-resolution mass spectrometry (HRMS): Identifies oxidative metabolites (e.g., hydroxylation at the purine C8 position).
  • NMR stability studies: Track degradation in D₂O or CDCl₃ under thermal stress (40–60°C).
  • Forced degradation: Exposure to UV light or H₂O₂ to simulate photolytic/oxidative pathways .

Q. How does the compound interact with nucleotide-binding proteins?

Computational docking (e.g., AutoDock Vina) predicts strong interactions with:

  • Kinase domains: Hydrogen bonding between the purine C6 carbonyl and conserved lysine residues.
  • GPCRs: Hydrophobic interactions via the benzyl group and transmembrane helices. Experimental validation requires SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding thermodynamics .

Methodological Considerations

Q. What in vitro models are suitable for evaluating its pharmacokinetic (PK) properties?

  • Caco-2 cell monolayers: Assess intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates high absorption).
  • Microsomal stability: Incubate with human liver microsomes (HLM) + NADPH to measure t₁/₂ (target: >30 min).
  • Plasma protein binding: Equilibrium dialysis (≥90% binding suggests limited free drug availability) .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Catalyst screening: Pd(OAc)₂/XPhos improves coupling efficiency (>80% yield) for benzyl(methyl)amino introduction.
  • Flow chemistry: Continuous-flow reactors reduce side reactions (e.g., over-alkylation) by precise temperature/residence time control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.